molecular formula C9H12N4O2 B3061362 3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione CAS No. 102284-72-0

3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B3061362
CAS No.: 102284-72-0
M. Wt: 208.22 g/mol
InChI Key: ZBQTVZYXBOKEMJ-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione is a chemical compound known for its diverse applications in various fields. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of the purine ring. One common method is the reaction of 1-methylxanthine with isopropyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various alkyl or aryl derivatives .

Scientific Research Applications

3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-1-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

102284-72-0

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

1-methyl-3-propan-2-yl-7H-purine-2,6-dione

InChI

InChI=1S/C9H12N4O2/c1-5(2)13-7-6(10-4-11-7)8(14)12(3)9(13)15/h4-5H,1-3H3,(H,10,11)

InChI Key

ZBQTVZYXBOKEMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C1=O)C)NC=N2

Origin of Product

United States

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